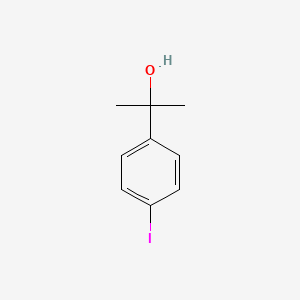

2-(4-Iodophenyl)propan-2-ol

Descripción

2-(4-Iodophenyl)propan-2-ol (CAS: N/A; molecular formula: C₉H₁₁IO, molecular weight: 262.09 g/mol) is a tertiary alcohol featuring a para-substituted iodophenyl group. It serves as a key intermediate in organic synthesis, particularly in palladium-norbornene cooperative catalysis, where it demonstrated an 81% yield in a coupling reaction . Its structural characterization includes a melting point of 125–128°C, NMR signals (δ 1.53 ppm for methyl protons), and IR absorption bands indicative of hydroxyl and aromatic C–I stretching . The iodine atom’s electron-withdrawing nature and steric bulk influence its reactivity and applications in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C9H11IO |

|---|---|

Peso molecular |

262.09 g/mol |

Nombre IUPAC |

2-(4-iodophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11IO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 |

Clave InChI |

KIFWITFXDKZMJA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=CC=C(C=C1)I)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compounds with halogen substitutions (e.g., Cl, I) on the phenyl ring exhibit distinct physicochemical and biological properties due to differences in electronegativity, atomic radius, and lipophilicity.

- Key Differences :

- Iodine vs. Chlorine : The iodine atom in this compound increases molecular weight and lipophilicity compared to chlorine analogs, enhancing its utility in hydrophobic environments (e.g., lipid membranes) .

- Positional Isomerism : The para-iodo isomer (target compound) typically exhibits higher thermal stability (mp: 125–128°C) compared to ortho-substituted variants, which may have lower melting points due to reduced symmetry .

Functional Group Variations

The presence of additional functional groups (e.g., amino, methoxy) alters solubility, reactivity, and biological activity.

- Key Differences: Amino Groups: 2-(2-Amino-5-iodophenyl)propan-2-ol’s amino group increases basicity and hydrogen-bonding capacity, making it suitable for targeted drug delivery . Ether Linkages: The phenoxy group in (2S)-2-(4-Chlorophenoxy)propan-1-ol introduces conformational rigidity, affecting receptor binding compared to the flexible hydroxyl group in the target compound .

Aromatic System Modifications

Variations in the aromatic system (e.g., biphenyl, indole) impact π-π interactions and steric effects.

- Key Differences: Biphenyl Systems: The extended conjugation in biphenyl derivatives improves UV absorption properties, unlike the monoaromatic target compound . Heterocyclic Scaffolds: The triazole-thiol compound with a 4-iodophenyl group demonstrated antiviral activity, highlighting the role of iodine in enhancing binding to viral proteases .

Stereochemical and Positional Isomers

Stereochemistry and substituent positions critically influence biological activity and synthetic pathways.

- Key Differences :

- Hydroxyl Position : The tertiary alcohol in the target compound (C2) offers greater steric hindrance, reducing nucleophilic attack compared to primary alcohols (C1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.